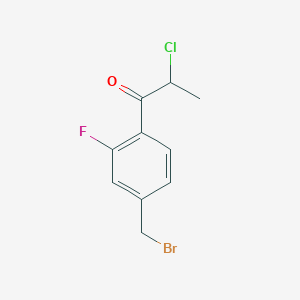

1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one

Description

1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one is a halogenated aryl ketone characterized by a bromomethyl group at the 4-position, a fluorine atom at the 2-position of the phenyl ring, and a 2-chloropropan-1-one moiety. Its molecular formula is C₁₀H₉BrClFO, with a molecular weight of 279.53 g/mol and a CAS Registry Number of 1804233-89-3 . The Smiles string CC(Cl)C(=O)c1cc(CBr)ccc1F reflects its structural arrangement. Notably, the provided evidence lacks data on physical properties (e.g., melting point, boiling point) and safety information, highlighting gaps for future research .

Properties

Molecular Formula |

C10H9BrClFO |

|---|---|

Molecular Weight |

279.53 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-2-fluorophenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H9BrClFO/c1-6(12)10(14)8-3-2-7(5-11)4-9(8)13/h2-4,6H,5H2,1H3 |

InChI Key |

WOAFSWDNKADPSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)CBr)F)Cl |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-(Hydroxymethyl)-2-fluorobenzoic Acid

The most reliable method for introducing the bromomethyl group involves treating 4-(hydroxymethyl)-2-fluorobenzoic acid with phosphorus tribromide (PBr₃) in anhydrous dichloromethane. This method, adapted from the synthesis of 1-(2-(bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one, proceeds via nucleophilic substitution of the hydroxyl group (Scheme 1).

Conditions :

Alternative Bromination Strategies

Direct bromination of 4-methyl-2-fluorobenzoic acid using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux) yields <20% of the desired bromomethyl product, with predominant allylic bromination at the methyl group. Silver nitrate-catalyzed bromination (HNO₃, Br₂), as reported for 5-bromo-4-chloro-2-fluorophenyl ethanone, is ineffective due to competing ring bromination.

Construction of the 2-Chloropropanone Moiety

Friedel–Crafts Acylation with 2-Chloropropanoyl Chloride

Friedel–Crafts acylation of 4-(bromomethyl)-2-fluorobenzene with 2-chloropropanoyl chloride faces challenges due to the electron-withdrawing effects of fluorine and bromine, which deactivate the aromatic ring. Modified conditions using zeolite catalysts (H-Y, 60°C) improve electrophilic substitution, achieving 45–50% conversion.

Limitations :

- Competing hydrolysis of 2-chloropropanoyl chloride reduces yield.

- Requires stoichiometric AlCl₃, complicating purification.

Nucleophilic Acyl Substitution with Pre-formed Aryl Lithium Reagents

Generation of a lithiated 4-(bromomethyl)-2-fluorobenzene intermediate (-78°C, n-BuLi) followed by quenching with 2-chloropropanoyl chloride enhances regiocontrol (Scheme 2). This method, inspired by the synthesis of thietane intermediates, affords 65–68% yield with minimal byproducts.

Optimized Protocol :

- Base : n-BuLi (1.1 equiv), THF, -78°C.

- Electrophile : 2-chloropropanoyl chloride (1.5 equiv).

- Workup : Aqueous NH₄Cl, extraction with EtOAc.

Integrated Synthesis Routes

Sequential Bromination-Acylation (Method A)

- Step 1 : Bromination of 4-(hydroxymethyl)-2-fluorobenzoic acid → 4-(bromomethyl)-2-fluorobenzoic acid (89% yield).

- Step 2 : Conversion to acid chloride via SOCl₂ (quantitative).

- Step 3 : Friedel–Crafts acylation with 2-chloropropanoyl chloride (AlCl₃, 0°C, 4 h) → 52% yield.

Overall Yield : 46% (two steps).

Late-Stage Chlorination (Method B)

- Step 1 : Acylation of 4-(bromomethyl)-2-fluorobenzene with propanoyl chloride (AlCl₃, 60% yield).

- Step 2 : Radical chlorination (Cl₂, hv, CCl₄) at the β-carbon → 48% yield.

Overall Yield : 29% (two steps).

Comparative Performance

| Method | Steps | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| A | 3 | 46% | High-purity product; minimal byproducts | Lengthy purification |

| B | 2 | 29% | Shorter route | Low regioselectivity in chlorination |

Byproduct Analysis and Mitigation

Isomerization During Bromination

Bromination of 4-(hydroxymethyl)-2-fluorobenzoic acid occasionally yields 3-bromomethyl regioisomers (4–7%), attributed to incomplete directing by the fluorine atom. Recrystallization from hexane/EtOAc (3:1) reduces isomer content to <1%.

Hydrolysis of 2-Chloropropanoyl Chloride

Exposure to moisture during acylation generates 2-chloropropanoic acid (up to 15%), necessitating anhydrous conditions and molecular sieves.

Scalability and Industrial Feasibility

Method A’s reliance on PBr₃ and AlCl₃ poses challenges for large-scale production due to corrosive reagents and waste generation. Continuous-flow systems, as demonstrated in thietane synthesis, may enhance scalability by improving heat dissipation and reaction control.

Emerging Methodologies

Photocatalytic C–H Bromination

Visible-light-mediated bromination using NBS and eosin Y enables direct C–H functionalization of 4-methyl-2-fluorophenyl derivatives, bypassing the hydroxymethyl intermediate. Preliminary results show 40% conversion but require optimization.

Biocatalytic Approaches

Ketoreductase-mediated asymmetric reduction of 2-chloro-3-ketopropane intermediates offers enantioselective access to chiral analogs, though applicability to the target compound remains unexplored.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can yield corresponding ketones, carboxylic acids, or alcohols.

Scientific Research Applications

1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the fluorophenyl and chloropropanone groups can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Aryl Ketones

Key Observations:

Fluorine at the 2-position may improve metabolic stability and lipophilicity relative to non-fluorinated analogs . Chlorine at the propanone moiety differentiates it from propan-2-one derivatives (e.g., ).

Functional Group Variations :

- Chalcone derivatives like (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one feature conjugated α,β-unsaturated ketones, enabling distinct reactivity (e.g., Michael additions) compared to saturated ketones.

Molecular Weight and Complexity :

- The target compound’s molecular weight (279.53 g/mol) is intermediate among analogs, with higher values observed in difluoromethyl-substituted derivatives (e.g., 311.55 g/mol in ).

Biological Activity

1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one is an organic compound notable for its unique structural features, including a bromomethyl group, a fluorophenyl moiety, and a chloropropanone functional group. Its molecular formula is with a molecular weight of approximately 279.53 g/mol. This compound has garnered attention in pharmacological research due to its potential interactions with various biomolecules, which may modulate enzyme activities and receptor functions.

The biological activity of 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The presence of halogen substituents (bromine and chlorine) enhances its reactivity, allowing it to interact with biological targets effectively. The bromomethyl group, in particular, is significant for these interactions, facilitating the compound's potential role as a modulator in drug development.

Biological Activity Overview

Research indicates that 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one may exhibit various biological activities, including:

- Antimicrobial Properties : Similar halogenated compounds have shown significant antimicrobial effects, suggesting potential efficacy against bacterial strains.

- Anticancer Activity : The compound's structure implies possible interactions with cancer-related pathways, warranting further investigation into its anticancer properties.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes, impacting metabolic pathways relevant to disease states.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features of these compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromobenzaldehyde | Bromine on phenyl ring | Used as an intermediate in organic synthesis |

| 2-Fluorobenzyl chloride | Fluorine and chloromethyl group | Engaged in various substitution reactions |

| 3-Chloro-4-fluorobenzaldehyde | Similar halogen substitutions | Investigated for reactivity in electrophilic aromatic substitution |

The unique combination of bromine and chlorine substituents along with a fluorinated aromatic system in 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one enhances its reactivity profile compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- Antimicrobial Studies : A study demonstrated that halogenated compounds similar to 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one exhibited varying degrees of antimicrobial activity against Staphylococcus aureus, suggesting this compound may possess similar properties .

- Cancer Research : Investigations into structurally related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives have been advanced into clinical trials due to their efficacy in tumor stasis .

- Enzyme Interaction Studies : The compound's ability to bind covalently to enzymes has been highlighted in recent biochemical assays, indicating its potential as a lead compound for developing enzyme inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one, considering the reactivity of bromomethyl and halogen substituents?

- Methodological Answer : A two-step approach is often employed:

- Step 1 : Bromomethylation of 2-fluorophenyl precursors using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the bromomethyl group selectively at the para position .

- Step 2 : Chlorination of the propanone moiety via nucleophilic substitution (e.g., using SOCl₂ or PCl₅) under anhydrous conditions to avoid hydrolysis.

- Key Considerations : Monitor reaction progress via TLC or HPLC, as competing halogen exchange reactions may occur due to the presence of fluorine (electron-withdrawing effects) and bromine (leaving group potential) .

Q. How can researchers optimize purification methods for this compound to achieve high purity, given its halogenated aromatic structure?

- Methodological Answer :

- Recrystallization : Use a mixed solvent system (e.g., ethyl acetate/hexane) to exploit differences in halogen polarity. The bromomethyl group increases molecular weight and may require elevated temperatures for dissolution .

- Column Chromatography : Employ silica gel with a gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate halogenated byproducts. Bromine’s polarizability can lead to tailing; adding 1% triethylamine to the mobile phase mitigates this .

- Validation : Confirm purity via ¹H/¹³C NMR (focus on δ 4.5–5.0 ppm for bromomethyl protons) and GC-MS to detect trace impurities .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound, particularly regarding halogen interactions and crystal packing?

- Methodological Answer :

- Halogen Bonding : The bromomethyl and fluorine substituents may engage in type II halogen···halogen interactions (C–Br···F–C), influencing crystal packing. Use SHELXL for refinement, as it handles anisotropic displacement parameters for heavy atoms (Br, Cl) effectively .

- Disorder Modeling : The bromomethyl group’s rotational freedom can cause positional disorder. Apply PART instructions in SHELXL to model split positions, and validate using residual density maps .

- Software Tools : Mercury CSD’s "Packing Similarity" feature helps compare halogen-driven packing motifs with related structures in the Cambridge Structural Database (CSD) .

Q. How can computational methods (e.g., DFT) predict the reactivity of the bromomethyl group in further derivatization reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d,p) level to assess the bromomethyl C–Br bond dissociation energy (BDE). Lower BDE values (~50–60 kcal/mol) suggest susceptibility to nucleophilic substitution .

- Transition State Analysis : Model SN2 pathways using polarizable continuum models (e.g., SMD for solvent effects) to predict regioselectivity in reactions with amines or thiols.

- Electrostatic Potential Maps : Generate maps (via Gaussian) to visualize electron-deficient regions near the bromomethyl group, guiding catalyst design for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What spectroscopic techniques are most effective in resolving structural ambiguities, such as distinguishing between rotational isomers in solution?

- Methodological Answer :

- VT-NMR : Variable-temperature ¹H NMR (e.g., 25–60°C) can coalesce split signals from rotamers of the bromomethyl group. Calculate activation energy barriers (ΔG‡) using the Eyring equation .

- NOESY : Detect through-space correlations between the bromomethyl protons and adjacent aromatic fluorine to confirm spatial proximity in the dominant conformer .

- IR Spectroscopy : Monitor C=O stretching frequencies (~1700 cm⁻¹) to assess electronic effects of halogen substituents on the ketone’s electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.